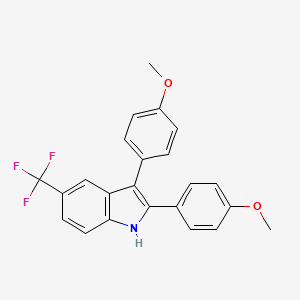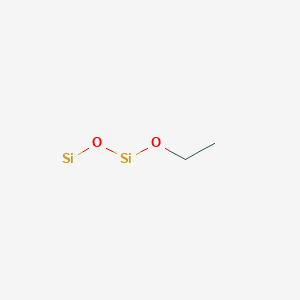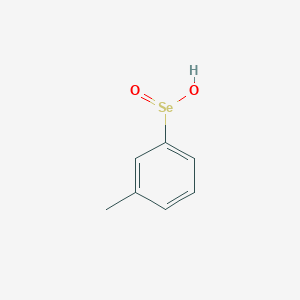
3-Methylbenzene-1-seleninic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylbenzene-1-seleninic acid is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbenzene-1-seleninic acid typically involves the oxidation of 3-methylbenzeneselenol. One common method is the reaction of 3-methylbenzeneselenol with hydrogen peroxide (H₂O₂) under acidic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_4(\text{CH}_3)\text{SeH} + 2\text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_4(\text{CH}_3)\text{SeO}_2\text{H} + 2\text{H}_2\text{O} ]
Industrial Production Methods:
化学反応の分析
Types of Reactions: 3-Methylbenzene-1-seleninic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form selenonic acids.
Reduction: It can be reduced back to 3-methylbenzeneselenol.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or other reducing agents.
Substitution: Electrophiles such as bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Major Products:
Oxidation: Selenonic acids.
Reduction: 3-Methylbenzeneselenol.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
3-Methylbenzene-1-seleninic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organoselenium compounds.
Biology: It serves as a model compound for studying the biological activity of selenium-containing molecules.
Industry: Used in the synthesis of materials with unique electronic and optical properties.
作用機序
The mechanism of action of 3-Methylbenzene-1-seleninic acid involves its ability to undergo redox reactions. Selenium in the compound can exist in multiple oxidation states, allowing it to participate in various biochemical processes. It can act as an antioxidant by neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with enzymes like glutathione peroxidase, which plays a crucial role in cellular antioxidant defense.
類似化合物との比較
Benzene-1-seleninic acid: Lacks the methyl group, making it less hydrophobic.
3-Methylbenzeneselenol: The reduced form of 3-Methylbenzene-1-seleninic acid.
Selenious acid: Contains selenium in a different oxidation state and lacks the aromatic ring.
Uniqueness: this compound is unique due to the presence of both a methyl group and a seleninic acid group on the benzene ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry.
特性
CAS番号 |
33834-52-5 |
|---|---|
分子式 |
C7H8O2Se |
分子量 |
203.11 g/mol |
IUPAC名 |
3-methylbenzeneseleninic acid |
InChI |
InChI=1S/C7H8O2Se/c1-6-3-2-4-7(5-6)10(8)9/h2-5H,1H3,(H,8,9) |
InChIキー |
RHEXIQOKFREVJO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)[Se](=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


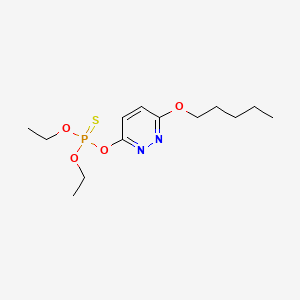
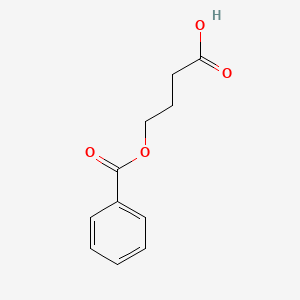
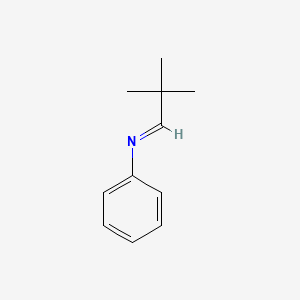
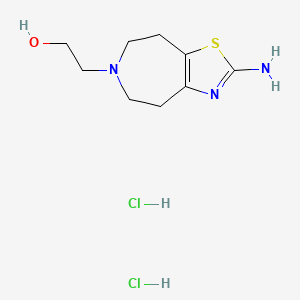
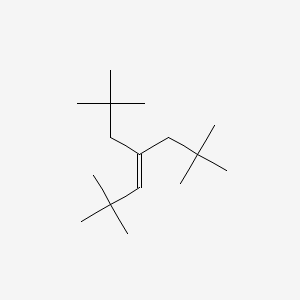
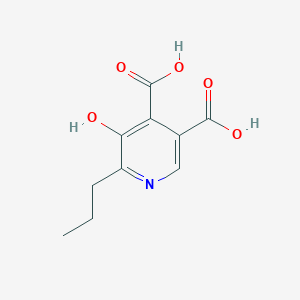
![2,11-diethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684064.png)
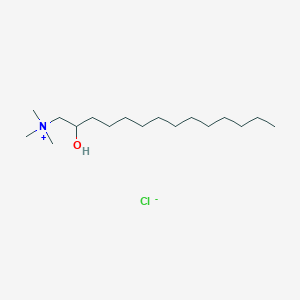
![1,1'-[Cyclohexane-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14684072.png)
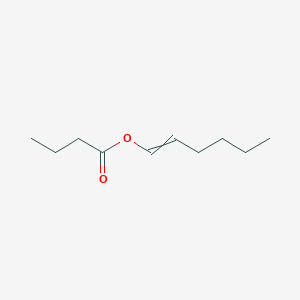
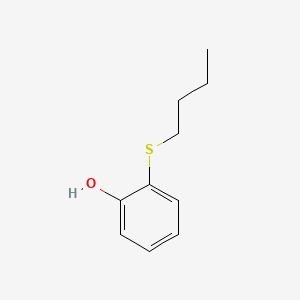
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)
